molecular formula C13H12N2O2S B3841624 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

Cat. No.: B3841624
M. Wt: 260.31 g/mol
InChI Key: HFSNLFUJGCTBPZ-ZROIWOOFSA-N
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Description

4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxy group, a thiophene ring, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide typically involves the condensation of 4-hydroxybenzamide with a thiophene derivative. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation. This method is considered green and efficient, providing high yields and requiring relatively mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid (H2SO4), as a catalyst.

Major Products Formed

Scientific Research Applications

4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-propylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide

Comparison

Compared to similar compounds, 4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is unique due to the presence of the thiophene ring and the imine linkage. These structural features contribute to its distinct chemical reactivity and potential biological activities. For example, the thiophene ring can enhance the compound’s ability to participate in π-π interactions, which can be crucial for its activity as an enzyme inhibitor .

Properties

IUPAC Name

4-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSNLFUJGCTBPZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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